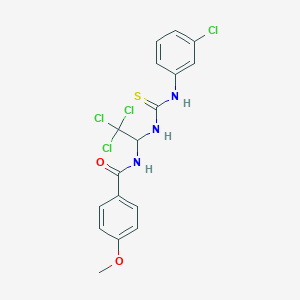![molecular formula C19H14N4O4S B11710708 N-[3-(imidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B11710708.png)
N-[3-(imidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-3-NITROBENZENE-1-SULFONAMIDE is a complex organic compound that features an imidazo[1,2-a]pyridine moiety, a phenyl group, and a nitrobenzene sulfonamide group. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine scaffold is known for its biological activity and is often found in pharmaceutical compounds.
Métodos De Preparación
The synthesis of N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-3-NITROBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions One common synthetic route starts with the formation of the imidazo[1,2-a]pyridine core through a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde or ketoneThe nitrobenzene sulfonamide group is then introduced through a sulfonation reaction, often using reagents like sulfuric acid or chlorosulfonic acid .
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Análisis De Reacciones Químicas
N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-3-NITROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Cyclization: The imidazo[1,2-a]pyridine core can undergo further cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sulfuric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-3-NITROBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in developing new materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-3-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to bind to active sites of enzymes, inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anti-cancer activity. The nitrobenzene sulfonamide group may also contribute to the compound’s overall activity by enhancing its binding affinity or stability .
Comparación Con Compuestos Similares
Similar compounds to N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-3-NITROBENZENE-1-SULFONAMIDE include other imidazo[1,2-a]pyridine derivatives and sulfonamide-containing compounds. These compounds share similar structural features but may differ in their specific biological activities or chemical properties. For example:
Imidazo[1,2-a]pyridine derivatives: These compounds often exhibit similar biological activities, such as enzyme inhibition or receptor binding.
Sulfonamide-containing compounds: These compounds are known for their antibacterial and anti-inflammatory properties
The uniqueness of N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-3-NITROBENZENE-1-SULFONAMIDE lies in its combination of these two functional groups, which may result in synergistic effects and enhanced biological activity .
Propiedades
Fórmula molecular |
C19H14N4O4S |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C19H14N4O4S/c24-23(25)16-7-4-8-17(12-16)28(26,27)21-15-6-3-5-14(11-15)18-13-22-10-2-1-9-19(22)20-18/h1-13,21H |
Clave InChI |
CCDSBDXWIVIDNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dihydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B11710633.png)
![2-[2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)ethoxy]phenol](/img/structure/B11710652.png)
![3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile](/img/structure/B11710657.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide](/img/structure/B11710663.png)
![2-[4-(1-Adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B11710679.png)
![2-chloro-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11710685.png)

![N-[(2Z)-3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]aniline](/img/structure/B11710702.png)

![(2E)-2-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11710707.png)
![{[2-({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}oxy)ethyl]sulfanyl}sulfonate](/img/structure/B11710709.png)
![N'~1~,N'~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide](/img/structure/B11710710.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11710711.png)

